molecular formula C22H24O6 B3701556 4-ethyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

4-ethyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B3701556
M. Wt: 384.4 g/mol
InChI Key: SJFSQYLELNPCQS-UHFFFAOYSA-N
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Description

4-Ethyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with ethyl (C4), methyl (C8), and a 3,4,5-trimethoxybenzyloxy group (C7) (Figure 1). The 3,4,5-trimethoxybenzyl moiety, commonly used in medicinal chemistry, enhances lipophilicity and binding affinity to biological targets, as seen in quinazolinone derivatives with notable antitumor activity .

Properties

IUPAC Name

4-ethyl-8-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O6/c1-6-15-11-20(23)28-21-13(2)17(8-7-16(15)21)27-12-14-9-18(24-3)22(26-5)19(10-14)25-4/h7-11H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFSQYLELNPCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be attached via an etherification reaction using 3,4,5-trimethoxybenzyl chloride and a suitable base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethoxybenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-ethyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in the Coumarin Family

3-Acetyl-8-Methoxy-2H-Chromen-2-One

  • Structure : Lacks the ethyl (C4) and 3,4,5-trimethoxybenzyloxy (C7) groups but features an acetyl group (C3) and methoxy (C8) .
  • Synthesis: Prepared via Pechmann condensation of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate in methanol with piperidine catalysis .
  • Activity: Not explicitly reported, but acetyl and methoxy groups are known to modulate electronic properties and solubility.

2.1.2. 4-Amino-8-Cyclopentyloxy-7-Methoxy-2H-Chromen-2-One

  • Structure: Substituted with amino (C4), cyclopentyloxy (C8), and methoxy (C7) groups .
  • Activity: Reported as a medicinal intermediate for inflammatory diseases. The amino group enhances hydrogen-bonding interactions, while the cyclopentyloxy group increases steric bulk compared to the target compound’s ethyl and methyl groups .

4-Methyl-7-[(3,4,5-Trimethoxybenzyl)Oxy]-2H-Chromen-2-One

  • Structure: Differs from the target compound only at C4 (methyl vs.
  • Activity : Structure-activity relationship (SAR) data from Table S3 () suggest that ethyl substitution at C4 may enhance lipophilicity and target binding compared to methyl, though specific data for the target compound are unavailable.
Functional Analogues with 3,4,5-Trimethoxybenzyl Moieties

2.2.1. Quinazolinone Derivatives

  • Examples: Compound 7 (Quinazolinone): N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (GI₅₀ = 17.90 µM) . Compound 19 (Quinazolinone): N-(3,4,5-Trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (GI₅₀ = 6.33 µM) .
  • Comparison: The 3,4,5-trimethoxybenzyl group in these compounds contributes to potent antitumor activity, surpassing 5-fluorouracil (GI₅₀ = 18.60 µM) . While the target coumarin shares this moiety, its heterocyclic core (coumarin vs. quinazolinone) may alter mechanism of action, as quinazolinones often target kinase pathways.

Biological Activity

Overview

4-Ethyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique chemical structure, which contributes to its diverse biological activities. Chromen-2-one derivatives are known for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure

The molecular formula of this compound is C21H22O6C_{21}H_{22}O_6. The compound features an ethyl group at the 4-position and a 3,4,5-trimethoxybenzyl group at the 7-position of the chromen-2-one core.

The biological activity of this compound can be attributed to its interaction with various molecular targets and signaling pathways:

Molecular Targets:

  • Enzymes involved in inflammatory processes.
  • Receptors related to cell proliferation and apoptosis.

Pathways Involved:

  • Modulation of inflammatory signaling pathways.
  • Influence on oxidative stress responses.

Antioxidant Activity

Research indicates that chromen-2-one derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances electron donation capabilities, which is crucial for scavenging free radicals. This activity is essential for protecting cells from oxidative damage.

Anti-inflammatory Properties

Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This inhibition is crucial for managing inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been found to induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins. The ability to target cancer cells while sparing normal cells makes it a promising candidate for further research.

Research Findings and Case Studies

  • Study on Antioxidant Activity:
    • A study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
  • Anti-inflammatory Effects:
    • In vitro studies showed that treatment with the compound reduced the levels of inflammatory markers in macrophages stimulated with lipopolysaccharide (LPS). This effect was quantified by measuring TNF-alpha and IL-6 levels using ELISA assays.
  • Anticancer Activity:
    • A case study involving human breast cancer cell lines reported that the compound inhibited cell growth by inducing G1 phase arrest and promoting apoptosis. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptosis.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC21H22O6Antioxidant, anti-inflammatory, anticancer
4-Phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-oneC25H22O6Similar activities with enhanced potency
7-HydroxychromoneC15H10O3Antioxidant but less potent than chromen derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-ethyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

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